Synthetic Yield: Meta-Chloro vs. Other Regioisomers
In a one-pot sequential synthesis protocol, O-(3-chlorobenzyl)hydroxylamine hydrochloride (compound 2c) was obtained with a yield of 82% [1]. This yield is equivalent to that of the unsubstituted O-benzylhydroxylamine hydrochloride (2a, 82%) and slightly lower than that of the para-chloro derivative (2d, 84%) [1]. The high yield demonstrates the efficiency of the synthetic route for the meta-substituted analog.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | O-Benzylhydroxylamine hydrochloride (2a): 82%; O-(4-Chlorobenzyl)hydroxylamine hydrochloride (2d): 84% |
| Quantified Difference | Target yield equals unsubstituted analog; 2% lower than para-substituted analog |
| Conditions | One-pot sequential synthesis: O-benzylation of N-hydroxyurethane followed by basic N-deprotection |
Why This Matters
This yield data confirms that the meta-chloro substituent does not compromise synthetic efficiency, ensuring that procurement of this specific analog for scale-up or further derivatization is justified based on comparable reaction performance.
- [1] Saeed Emami, Alireza Foroumadi. One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. 2017, 10 (Suppl 2), S1845-S1850. doi: 10.1016/j.arabjc.2012.07.026. View Source
